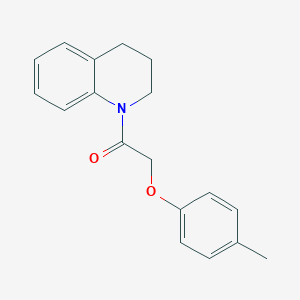![molecular formula C11H8N2O2S B398856 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B398856.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is a complex organic compound that features a thiazolidine ring fused with a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde typically involves the condensation of benzaldehyde derivatives with thiazolidine-2,4-dione derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The benzaldehyde moiety allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure may be utilized in developing new materials with specific properties, such as polymers or catalysts
作用機序
The mechanism of action for 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzaldehyde moiety may form covalent bonds with nucleophilic residues in proteins, altering their function .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog that lacks the benzaldehyde moiety but shares the thiazolidine ring structure.
Benzaldehyde: A simpler aromatic aldehyde without the thiazolidine ring.
4-Methylbenzaldehyde: Similar to benzaldehyde but with a methyl group at the para position.
Uniqueness
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is unique due to the combination of the thiazolidine ring and the benzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that simpler analogs cannot .
特性
分子式 |
C11H8N2O2S |
|---|---|
分子量 |
232.26g/mol |
IUPAC名 |
4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C11H8N2O2S/c12-11-13-10(15)9(16-11)5-7-1-3-8(6-14)4-2-7/h1-6H,(H2,12,13,15)/b9-5+ |
InChIキー |
WFARYPQPRBQJFA-WEVVVXLNSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)C=O |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B398776.png)

![3-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B398780.png)
![[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl imidothiocarbamate](/img/structure/B398783.png)
![3-bromo-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B398785.png)
![3-bromo-4-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398786.png)
![3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398790.png)
![N-[3-(4-chlorophenyl)-2-propenylidene]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B398792.png)
![3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B398793.png)
![2-({[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methylphenol](/img/structure/B398795.png)
![2-[(1,2-Dihydro-5-acenaphthylenylimino)methyl]-6-methylphenol](/img/structure/B398796.png)
